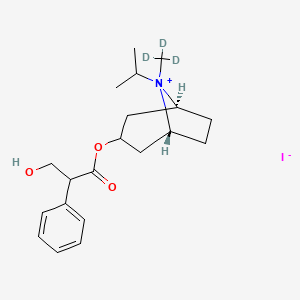
13-Methyl-8,11,13-podocarpatriene-3,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyl-8,11,13-podocarpatriene-3,12-diol: is a podocarpane-type diterpenoid isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol typically involves the extraction from natural sources such as Ricinodendron heudelotii . The detailed synthetic routes and reaction conditions are not widely documented, but the isolation process generally includes solvent extraction, chromatography, and crystallization techniques.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific natural source and the complexity of its structure. The focus remains on laboratory-scale extraction and purification for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is used as a model compound in studying the chemical behavior of diterpenoids. Its unique structure provides insights into the reactivity and stability of similar compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has been investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal properties are of interest, particularly its role as an inhibitor of certain enzymes. Research is ongoing to explore its potential therapeutic applications .
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for further exploration in fields such as pharmaceuticals and biotechnology .
Wirkmechanismus
The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.
Vergleich Mit ähnlichen Verbindungen
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar backbone but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 3 and 12.
Eigenschaften
Molekularformel |
C18H26O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |
InChI-Schlüssel |
ULORBDMEFAYHRJ-XYJFISCASA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



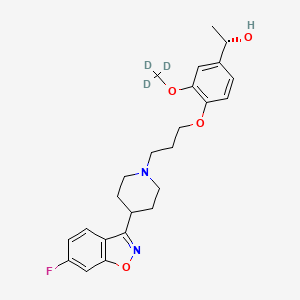


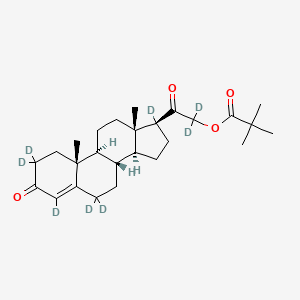
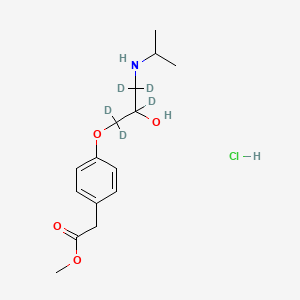
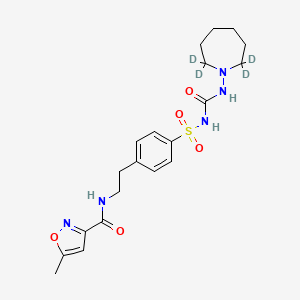
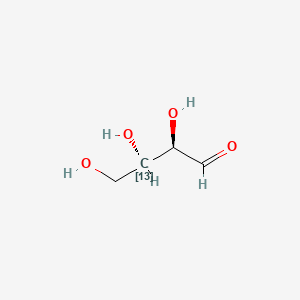


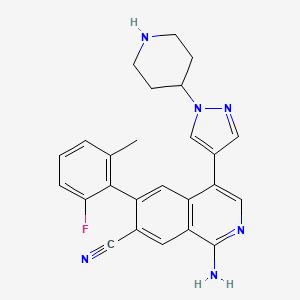
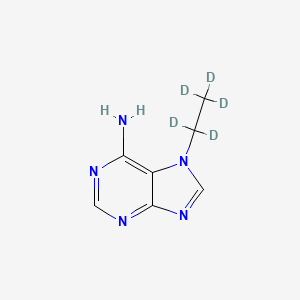
![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
